molecular formula C10H10F2N2O2 B2905768 N-(2,4-difluorophenyl)-3-(methoxyimino)propanamide CAS No. 303144-67-4

N-(2,4-difluorophenyl)-3-(methoxyimino)propanamide

Cat. No.: B2905768
CAS No.: 303144-67-4
M. Wt: 228.199
InChI Key: TYCSSPMCZUVOBL-WLRTZDKTSA-N
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Description

N-(2,4-difluorophenyl)-3-(methoxyimino)propanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a 2,4-difluorophenyl group at the nitrogen atom and a methoxyimino moiety at the third carbon. The 2,4-difluorophenyl group is a common pharmacophore in drug design, often enhancing metabolic stability and binding affinity, while the methoxyimino substituent may influence electronic properties and solubility .

Properties

IUPAC Name

(3E)-N-(2,4-difluorophenyl)-3-methoxyiminopropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2N2O2/c1-16-13-5-4-10(15)14-9-3-2-7(11)6-8(9)12/h2-3,5-6H,4H2,1H3,(H,14,15)/b13-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCSSPMCZUVOBL-WLRTZDKTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CCC(=O)NC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/CC(=O)NC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-3-(methoxyimino)propanamide typically involves the reaction of 2,4-difluoroaniline with methoxyiminoacetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-3-(methoxyimino)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyimino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(2,4-difluorophenyl)-3-(methoxyimino)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-3-(methoxyimino)propanamide involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxyimino group can modulate its reactivity and stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • GPR183 () shares a difluorophenyl group but incorporates a morpholine ring, enhancing solubility and receptor specificity. Its molecular weight (364.36) is higher due to the bulky morpholine substituent, which may improve pharmacokinetics .
  • The triazole-containing analog () demonstrates superior synthetic efficiency (92% yield) compared to typical amide couplings, attributed to click chemistry methodologies. Its triazole ring could enhance hydrogen bonding interactions in biological targets .

Key Observations :

  • Triazole analogs () leverage the triazole’s ability to mimic peptide bonds, making them suitable for targeting microbial enzymes .
  • Carboxamide derivatives () with tetrahydropyrimidine rings show structural complexity that may enhance selectivity for enzymes like carbonic anhydrase .

Biological Activity

N-(2,4-difluorophenyl)-3-(methoxyimino)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves the following steps:

  • Formation of Methoxyimino Group : This can be achieved by reacting an appropriate aldehyde or ketone with methoxyamine hydrochloride in the presence of a base like sodium acetate.
  • Coupling Reaction : The final step involves coupling the methoxyimino compound with a suitable amine derivative, such as 2,4-difluoroaniline, using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.

2.1 Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that it exhibits notable activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Efficacy Against Bacteria : The compound demonstrated a minimum inhibitory concentration (MIC) that was significantly lower than that of standard antibiotics, suggesting strong antibacterial properties.

2.2 Anti-inflammatory Effects

Research has shown that this compound can modulate inflammatory responses:

  • Cytokine Inhibition : In peripheral blood mononuclear cells (PBMCs), this compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 by approximately 44-60% at higher concentrations. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .

2.3 Antiproliferative Activity

The antiproliferative effects of the compound were assessed in various cancer cell lines:

  • Cell Viability : At concentrations up to 100 µg/mL, the compound showed low toxicity with cell viability remaining above 94%, comparable to control treatments .
  • Mechanism of Action : The compound's ability to inhibit cell proliferation may be linked to its interference with cellular signaling pathways involved in growth and division .

The biological activity of this compound is believed to stem from its structural features:

  • Enzyme Inhibition : The methoxyimino group may enhance binding affinity to specific enzymes or receptors involved in inflammatory processes or bacterial metabolism.
  • Cellular Interaction : Its interaction with cellular membranes and proteins may disrupt normal cellular functions, leading to apoptosis in cancer cells and reduced inflammation .

4. Comparison with Related Compounds

To contextualize its activity, a comparison with similar compounds is useful:

Compound NameStructureAntibacterial ActivityAnti-inflammatory Activity
This compoundStructureHighModerate
1,2,4-Triazole DerivativesStructureModerateHigh

This table illustrates how structural variations influence biological activity.

5. Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

  • Study on Anti-inflammatory Properties : A study published in PMC evaluated this compound's effects on cytokine release in PBMCs and found significant reductions in TNF-α levels compared to controls .
  • Antimicrobial Efficacy Assessment : Another research effort focused on assessing its efficacy against various pathogens and reported promising results that warrant further exploration for therapeutic use .

Q & A

Basic Research Questions

Q. How can researchers optimize the multi-step synthesis of N-(2,4-difluorophenyl)-3-(methoxyimino)propanamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic parameter adjustments. For example:

  • Temperature control : Lower temperatures (0–5°C) during imine formation can reduce side reactions .
  • Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance reactivity in coupling steps .
  • Catalyst use : Employ coupling agents such as EDC·HCl or HOBt for amide bond formation, as demonstrated in structurally similar difluorophenyl-containing compounds .
  • Purification : Use column chromatography with gradients (e.g., hexane/ethyl acetate) or preparative HPLC for isolating intermediates .

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for difluorophenyl protons (δ 6.8–7.5 ppm) and methoxyimino groups (δ 3.8–4.2 ppm) .
  • FT-IR : Verify C=O (1650–1750 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected for C₁₀H₉F₂N₂O₂).
  • X-ray Crystallography : Resolve stereochemistry if crystalline derivatives are obtained .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial : Test against Gram-positive/negative bacteria (MIC assays) and fungi (Candida spp.), given the activity of related difluorophenyl-oxazole derivatives .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) or hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can mechanistic studies elucidate the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular docking : Model binding to receptors (e.g., G-protein-coupled receptors) using software like AutoDock Vina, focusing on the difluorophenyl and methoxyimino motifs .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified enzymes or receptors .
  • Metabolic profiling : Use LC-MS to identify metabolites in hepatic microsomes, assessing stability and potential toxicity .

Q. What strategies resolve contradictions in reported biological activity data across structural analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) analysis : Compare analogs with substitutions (e.g., nitro vs. methoxy groups) using a standardized assay platform (Table 1) .
Analog Substituent IC₅₀ (μM) Target
N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamideNitro group12.3 ± 1.2EGFR kinase
N-(4-Methoxyphenyl)-3-(5-methylfuran-2-yl)propanamideMethyl group>100Inactive
Current compoundMethoxyiminoPendingUnder investigation
  • Statistical rigor : Apply ANOVA to validate reproducibility across independent replicates .

Q. How can researchers design derivatives to enhance solubility without compromising bioactivity?

  • Methodological Answer :

  • Prodrug approach : Introduce phosphate or PEG groups at the methoxyimino moiety to improve aqueous solubility .
  • Co-crystallization : Use cyclodextrins or liposomes to enhance bioavailability, as shown for thieno[3,2-d]pyrimidine derivatives .
  • Computational modeling : Predict logP and pKa values with tools like MarvinSuite to guide functional group modifications .

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